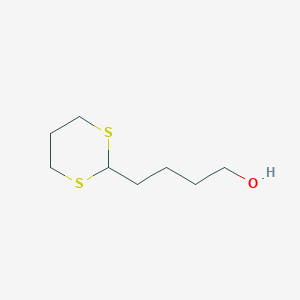![molecular formula C16H14Cl6O9 B14606009 (E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59789-49-0](/img/structure/B14606009.png)
(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Butenedioic acid (2E)-, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, and 1,2-propanediol. It is widely used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 2-Butenedioic acid (2E)- with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization. The process may involve steps such as esterification, condensation, and polymerization to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo controlled polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The polymer is then purified and processed into its final form for various applications .
化学反応の分析
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
科学的研究の応用
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new medical devices and materials.
Industry: Utilized in coatings, adhesives, and other industrial applications due to its unique properties
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the modifications made to the polymer .
類似化合物との比較
Similar Compounds
Poly(2-Butenedioic acid): A simpler polymer with similar properties but less stability.
Poly(4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione): Another related polymer with different reactivity and applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
特性
CAS番号 |
59789-49-0 |
|---|---|
分子式 |
C16H14Cl6O9 |
分子量 |
563.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C9H2Cl6O3.C4H4O4.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-2H;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
InChIキー |
YIWIMYARAZQECQ-JITBQSAISA-N |
異性体SMILES |
CC(CO)O.C(=C/C(=O)O)\C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
CC(CO)O.C(=CC(=O)O)C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
関連するCAS |
59789-49-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


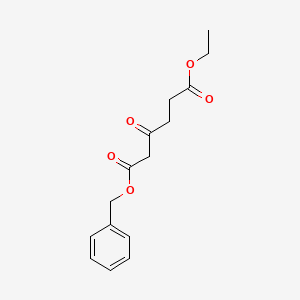
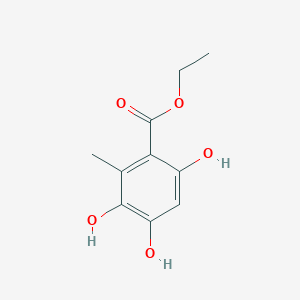
![Pyridine, 2-[[(2-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14605936.png)
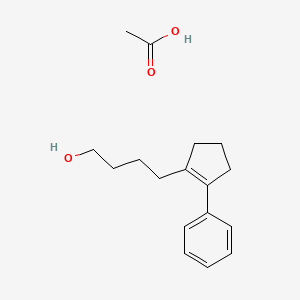

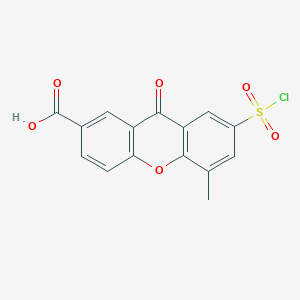
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)
![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)
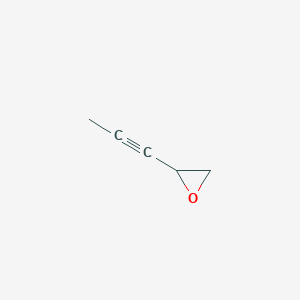
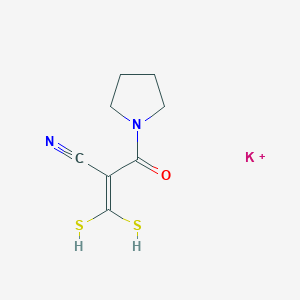
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)
